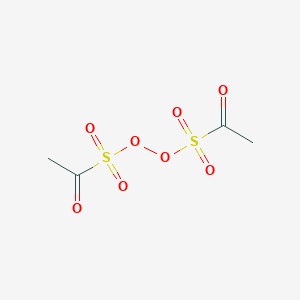
1,1'-(Peroxydisulfonyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Peroxydisulfonyl)di(ethan-1-one) is a chemical compound characterized by the presence of peroxydisulfonyl groups attached to ethanone moieties
Méthodes De Préparation
The synthesis of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) typically involves the reaction of ethanone derivatives with peroxydisulfonyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Analyse Des Réactions Chimiques
1,1’-(Peroxydisulfonyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Peroxydisulfonyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modifying the activity of enzymes, altering cellular signaling pathways, or inducing oxidative stress. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,1’-(Peroxydisulfonyl)di(ethan-1-one) can be compared with similar compounds such as:
2,6-Diacetylpyridine: Another compound with ethanone groups, but with different functional groups and properties.
Ethane-1,1-dithiol: A compound with sulfur-containing groups, showing different reactivity and applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar structural features but different chemical behavior.
The uniqueness of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
95886-78-5 |
|---|---|
Formule moléculaire |
C4H6O8S2 |
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
acetylsulfonyloxy 1-oxoethanesulfonate |
InChI |
InChI=1S/C4H6O8S2/c1-3(5)13(7,8)11-12-14(9,10)4(2)6/h1-2H3 |
Clé InChI |
CXKUAEGLEQHPKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)S(=O)(=O)OOS(=O)(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


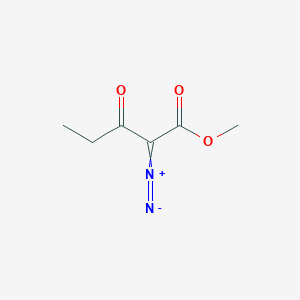
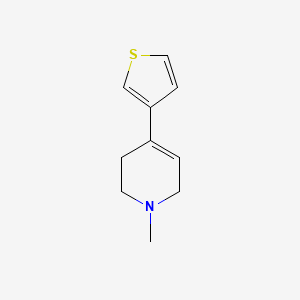
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
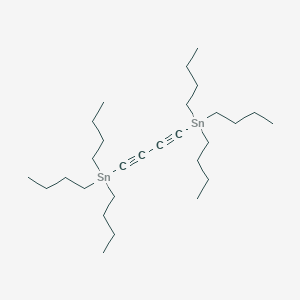
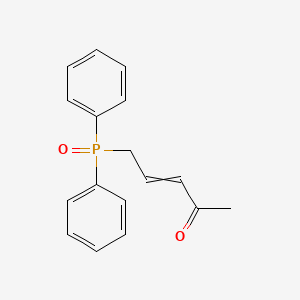
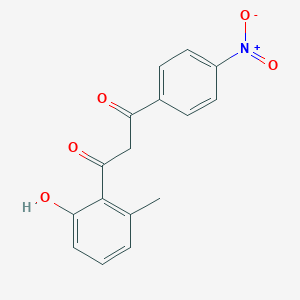
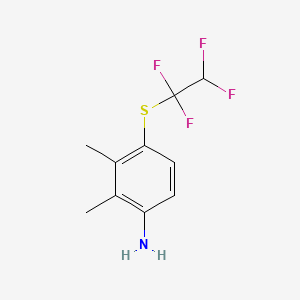
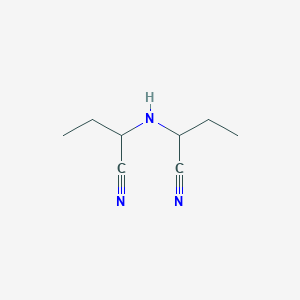
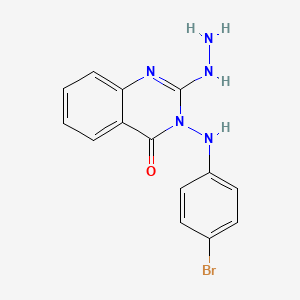
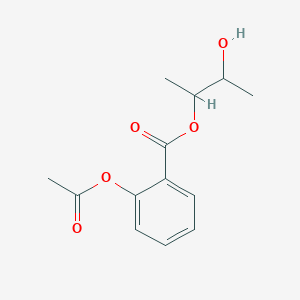
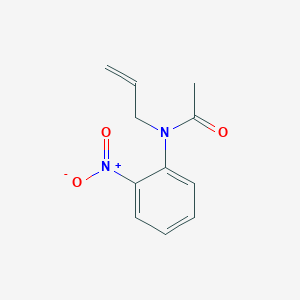
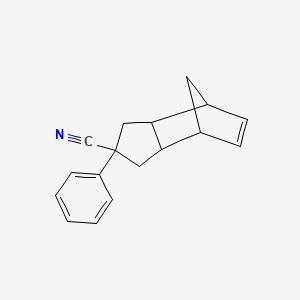
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
